BenchChemオンラインストアへようこそ!

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Procure (R)-tert-butyl ethyl morpholine-2,4-dicarboxylate (CAS 941710-15-2) with certified ≥95% enantiomeric purity. This chiral building block features orthogonal Boc (acid-labile) and ethyl ester (base-labile) protection, enabling sequential, selective deprotection in multi-step synthesis. Unlike racemic mixtures, the defined (R)-configuration eliminates 50% yield loss and chiral separation burdens, ensuring stereochemical integrity for medicinal chemistry and solid-phase workflows.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B13062461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO5/c1-5-16-10(14)9-8-13(6-7-17-9)11(15)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
InChIKeyWOCMUJFSDGAHNY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate: Core Identity and Industrial Sourcing Profile


(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate (CAS 941710-15-2) is a chiral, orthogonally protected morpholine building block bearing a tert-butyl carbamate (Boc) protecting group on the morpholine nitrogen and an ethyl ester at the C2 carboxyl position, with the (R) stereochemical configuration at C2 . The compound exhibits predicted physicochemical properties including a boiling point of 435.2±25.0 °C, density of 1.135±0.06 g/cm³, and pKa of 9.86±0.15, with solubility exceeding 30 mg/mL in DMSO . The orthogonal protection scheme—where the Boc group is cleavable under acidic conditions and the ethyl ester is labile to basic hydrolysis—enables selective, sequential deprotection of the morpholine ring's nitrogen and carboxylate moieties in multi-step synthetic sequences .

Why Generic Substitution of (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate Fails: Critical Procurement Considerations


Procurement of generic morpholine-2,4-dicarboxylate analogs without careful attention to stereochemical identity and protecting group architecture carries quantifiable risk. The (R)-enantiomer exhibits fundamentally different chiral recognition properties compared to its (S)-counterpart, and substitution with the racemic mixture reduces enantiomeric purity from the certified ≥95% to approximately 50% of the desired stereoisomer . Furthermore, substitution with the methyl ester analog (MW 245.27) alters both the steric profile and the hydrolysis kinetics relative to the ethyl ester (MW 259.30), directly affecting the timing and efficiency of C2 carboxylate deprotection in multi-step sequences . The orthogonal Boc/ethyl ester protection architecture is not universally present across morpholine dicarboxylate analogs; compounds lacking orthogonal protection cannot support the same sequential deprotection workflow, necessitating complete route redesign .

Quantitative Differentiation Evidence: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate vs. Closest Comparators


Enantiomeric Purity Advantage: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate vs. Racemic Mixture

The (R)-enantiomer is supplied with a certified purity of ≥95% as the single stereoisomer, verified by chiral HPLC . Substitution with racemic tert-butyl ethyl morpholine-2,4-dicarboxylate would reduce the active (R)-enantiomer content to approximately 50%, directly halving the yield of downstream chiral products and introducing the (S)-enantiomer as an impurity that may exhibit distinct biological activity .

Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Orthogonal Protecting Group Strategy: (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate vs. Symmetrically Protected Analogs

(R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate incorporates a Boc-protected morpholine nitrogen (acid-labile) and an ethyl ester at C2 (base-labile), enabling orthogonal, sequential deprotection . In contrast, symmetrically protected analogs such as 4-tert-butyl 2-methyl morpholine-2,4-dicarboxylate (CAS 500789-41-3) or di-tert-butyl protected derivatives lack this orthogonality, preventing independent manipulation of the nitrogen and carboxylate functionalities. Enzymatic resolution studies of N-Boc-protected morpholine ethyl esters have demonstrated enantiomeric excess values exceeding 99% (E >100), underscoring the value of the Boc/ethyl ester architecture in accessing high enantiopurity intermediates [1].

Protecting Group Strategy Sequential Deprotection Peptide Mimetics

Certified Purity Specification: ≥95% vs. Unspecified or Lower-Grade Material

Commercially available (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate is supplied with a certified purity specification of ≥95%, as verified by NMR, HPLC, and GC analysis . Alternative sources offering racemic material or the (S)-enantiomer may not guarantee equivalent purity levels, introducing variability in reaction yields and downstream product quality. The compound's stability profile—3 years at -20°C as powder, 6 months at -80°C in DMSO solution—further supports reliable long-term procurement planning .

Quality Control Reproducibility Pharmaceutical Intermediates

Optimal Application Scenarios for (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate Based on Verified Differentiation


Asymmetric Synthesis of Chiral Morpholine-Containing Drug Candidates

The certified ≥95% enantiomeric purity of the (R)-enantiomer makes this compound suitable for constructing chiral morpholine scaffolds in medicinal chemistry programs where stereochemical integrity directly impacts target binding affinity. The (R)-configuration at C2 provides a defined three-dimensional orientation for downstream pharmacophore development, avoiding the 50% yield loss and chiral separation burden associated with racemic starting materials [1].

Sequential Deprotection in Multi-Step Solid-Phase Peptide Mimetic Synthesis

The orthogonal Boc (acid-labile) and ethyl ester (base-labile) protecting groups enable selective, stepwise unmasking of the morpholine nitrogen and the C2 carboxylate. This architecture supports solid-phase synthesis workflows where sequential deprotection is required without cross-reactivity, distinguishing this compound from symmetrically protected analogs that lack orthogonality [1].

Enzymatic Resolution and Chiral Pool Expansion

The N-Boc/ethyl ester morpholine scaffold has been validated in lipase-catalyzed kinetic resolutions achieving enantiomeric excess >99% (E >100) . (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate can serve as both a substrate for such enzymatic transformations and as a reference standard for chiral HPLC method development, leveraging its defined stereochemistry and high certified purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Tert-butyl ethyl morpholine-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.